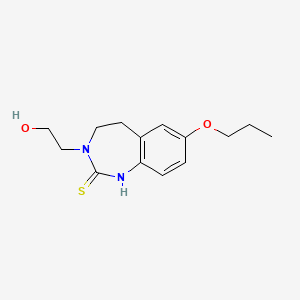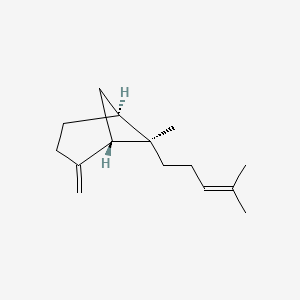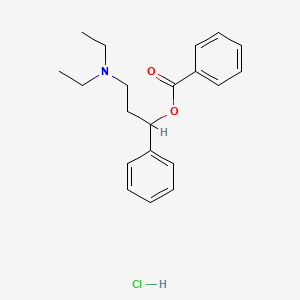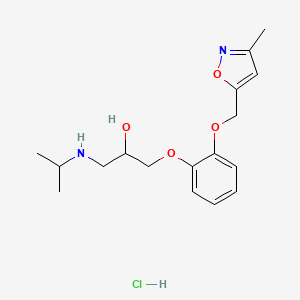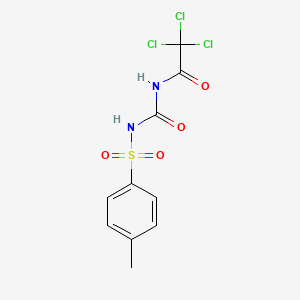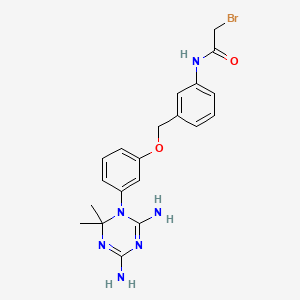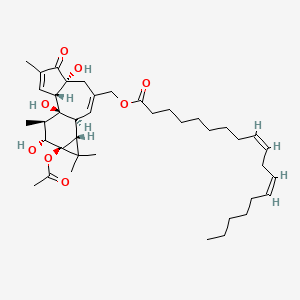
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate: is a complex organic compound belonging to the family of phorbol esters. These compounds are known for their biological activities and are often derived from plants, particularly those in the Euphorbiaceae family. Phorbol esters have been extensively studied for their potential therapeutic applications, including their role as tumor promoters and their effects on various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Esterification: The esterification of the phorbol core with (9Z,12Z)-octadecadienoic acid is carried out using standard esterification techniques, often employing reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized phorbol derivatives, reduced alcohols, and various substituted phorbol esters.
Scientific Research Applications
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and acetylation reactions.
Biology: Investigated for its role in modulating cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to promote tumor cell differentiation and apoptosis.
Industry: Utilized in the development of bioactive compounds and as a precursor for the synthesis of other phorbol esters.
Mechanism of Action
The mechanism of action of 13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate involves its interaction with protein kinase C (PKC) isoforms. The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling pathways that regulate various cellular processes, including gene expression, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phorbol-12-myristate-13-acetate (PMA): Another well-known phorbol ester with similar biological activities.
12-O-Tetradecanoylphorbol-13-acetate (TPA): A potent tumor promoter used in cancer research.
Phorbol-13-acetate: A simpler phorbol ester with fewer functional groups.
Uniqueness
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate is unique due to its specific esterification pattern and the presence of the (9Z,12Z)-octadecadienoate group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
250268-53-2 |
|---|---|
Molecular Formula |
C40H60O8 |
Molecular Weight |
668.9 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H60O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(42)47-26-30-24-31-34-37(5,6)40(34,48-29(4)41)36(44)28(3)39(31,46)32-23-27(2)35(43)38(32,45)25-30/h11-12,14-15,23-24,28,31-32,34,36,44-46H,7-10,13,16-22,25-26H2,1-6H3/b12-11-,15-14-/t28-,31+,32-,34-,36-,38-,39-,40-/m1/s1 |
InChI Key |
YSXDURFMHDUCMP-BQXPDDNPSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1=C[C@H]2[C@H]3[C@](C3(C)C)([C@@H]([C@H]([C@@]2([C@@H]4C=C(C(=O)[C@]4(C1)O)C)O)C)O)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC2C3C(C3(C(C(C2(C4C=C(C(=O)C4(C1)O)C)O)C)O)OC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


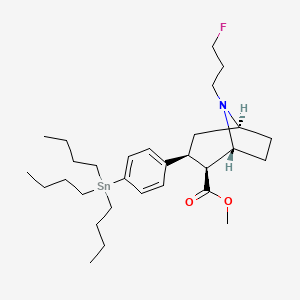
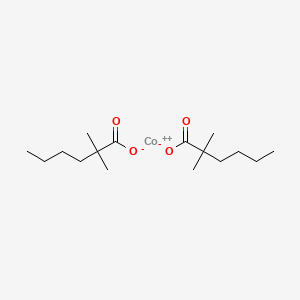
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
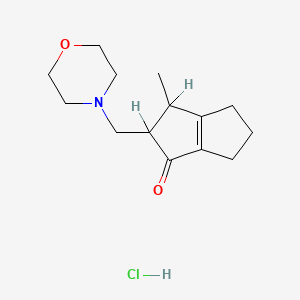
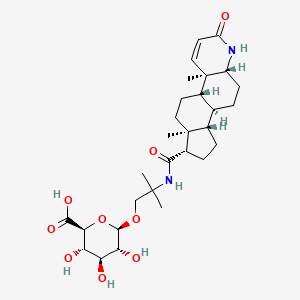
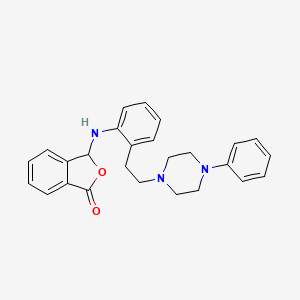
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
